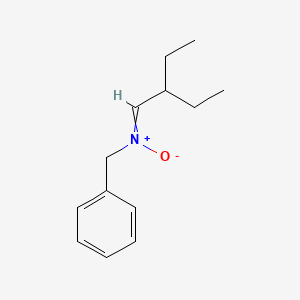
N-Benzyl-2-ethylbutan-1-imine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-2-ethylbutan-1-imine N-oxide is an organic compound that belongs to the class of N-oxides N-oxides are characterized by the presence of an oxygen atom bonded to a nitrogen atom, resulting in a zwitterionic structure
準備方法
Synthetic Routes and Reaction Conditions
N-Benzyl-2-ethylbutan-1-imine N-oxide can be synthesized through the oxidation of the corresponding amine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a base. The reaction typically proceeds as follows:
- The amine is treated with hydrogen peroxide.
- The reaction mixture is heated to facilitate the oxidation process.
- The resulting N-oxide is isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as rhenium-based catalysts, can enhance the yield and selectivity of the oxidation process .
化学反応の分析
Types of Reactions
N-Benzyl-2-ethylbutan-1-imine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: Reduction of the N-oxide can regenerate the corresponding amine.
Substitution: The N-oxide can participate in substitution reactions, where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and urea-hydrogen peroxide adduct are commonly used oxidizing agents
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the N-oxide back to the amine.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of hydroxylamines or nitrones.
Reduction: The major product of reduction is the corresponding amine.
Substitution: The products of substitution reactions depend on the nucleophile used and the reaction conditions.
科学的研究の応用
N-Benzyl-2-ethylbutan-1-imine N-oxide has several applications in scientific research:
Biology: The compound can be used in studies involving the oxidation of amines and the formation of N-oxides.
Medicine: Research into the biological activity of N-oxides may lead to the development of new pharmaceuticals.
Industry: This compound can be used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of N-Benzyl-2-ethylbutan-1-imine N-oxide involves the formation of a zwitterionic structure, where the nitrogen atom carries a positive charge and the oxygen atom carries a negative charge. This structure allows the compound to act as a base in intramolecular elimination reactions, such as the Cope elimination . The N-oxide can also participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions .
類似化合物との比較
N-Benzyl-2-ethylbutan-1-imine N-oxide can be compared to other N-oxides, such as:
Pyridine N-oxide: Similar in structure but derived from pyridine.
Trimethylamine N-oxide: Another N-oxide with a simpler structure, often used in studies of protein folding and stability.
Lactam N-oxides: These compounds have a cyclic structure and are used in various synthetic applications.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in both research and industry.
特性
CAS番号 |
823817-63-6 |
|---|---|
分子式 |
C13H19NO |
分子量 |
205.30 g/mol |
IUPAC名 |
N-benzyl-2-ethylbutan-1-imine oxide |
InChI |
InChI=1S/C13H19NO/c1-3-12(4-2)10-14(15)11-13-8-6-5-7-9-13/h5-10,12H,3-4,11H2,1-2H3 |
InChIキー |
MXQNRHCAQYQRQU-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C=[N+](CC1=CC=CC=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)
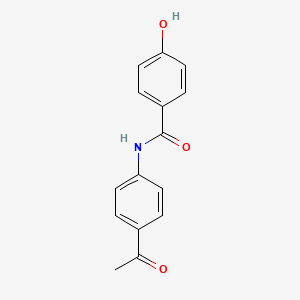
![diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane](/img/structure/B14220916.png)
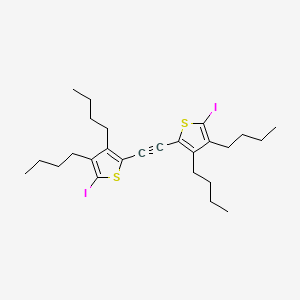
![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
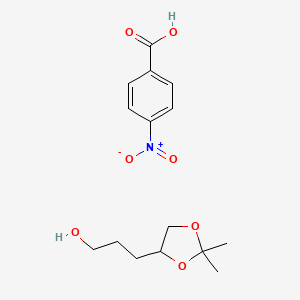
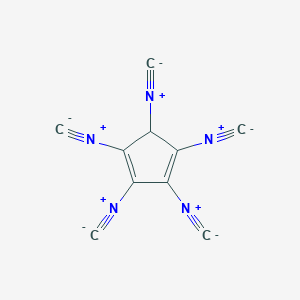
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
![Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester](/img/structure/B14220948.png)
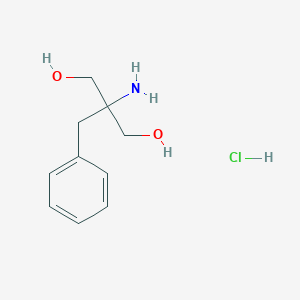
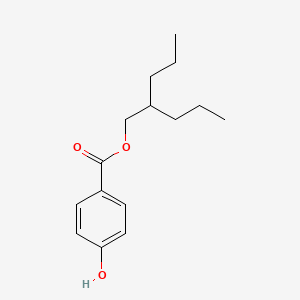
![Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14220963.png)
![{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14220968.png)
